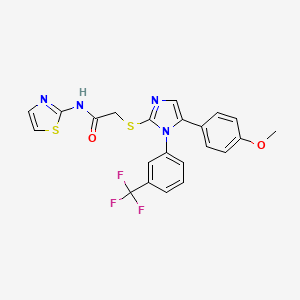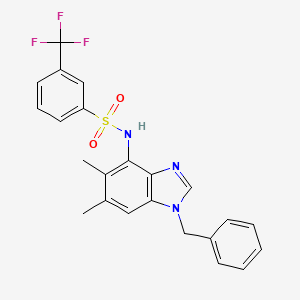methanone CAS No. 692733-13-4](/img/structure/B3013112.png)
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-3,4-dihydroisoquinoline is a type of isoquinoline, a class of compounds that are structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines . They are of interest due to their potential biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with o-quinone methides . For example, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Chemical Reactions Analysis
In the case of 6,7-dimethoxy-3,4-dihydroisoquinoline, it has been shown to react with o-quinone methides, leading to various polyaminals of heterocyclic series .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, include high melting points and thermostability . They are readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学的研究の応用
Discovery of New Alkaloids
- A new benzylisoquinoline alkaloid, closely related to your compound of interest, was identified from the leaves of Beilschmiedia brevipes. This discovery contributes to our understanding of plant-based alkaloids and their potential applications in various fields including pharmacology and chemistry (Pudjiastuti et al., 2010).
Synthesis and Structural Analysis
- Novel compounds were synthesized using variations of your compound as a base, demonstrating the versatility of its chemical structure in creating new molecules. These synthesized compounds were analyzed using various spectroscopic methods, which helps in understanding their potential applications (Çeti̇nkaya, 2017).
Anticancer Properties
- Some derivatives of the compound have shown tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. This finding is significant for cancer research, highlighting the potential of these compounds in developing new anticancer therapies (Hatano et al., 2009).
Antioxidant Properties
- Derivatives of the compound have exhibited effective antioxidant power. This suggests that they could be promising candidates for use in various fields, including pharmacology and food science, due to their potential antioxidant properties (Çetinkaya et al., 2012).
Metabolic Studies
- The compound has been studied for its metabolism in rats, providing insights into its pharmacokinetics and potential therapeutic uses. Understanding its metabolic pathways is crucial for drug development and safety assessments (Paek et al., 2006).
These studies collectively demonstrate the diverse applications of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone in scientific research, ranging from discovery of new compounds to potential therapeutic applications. The insights gained from these studies contribute to a better understanding of the compound's chemical properties and potential uses.
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-24-16-8-13-6-7-22(12-15(13)11-17(16)25-2)21(23)14-9-18(26-3)20(28-5)19(10-14)27-4/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARFJLMKXMFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)
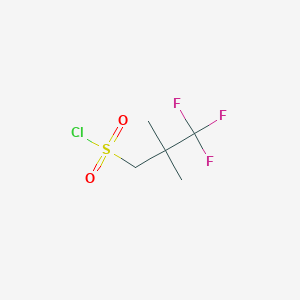
![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)
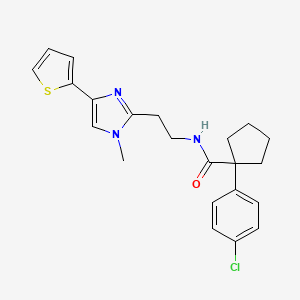
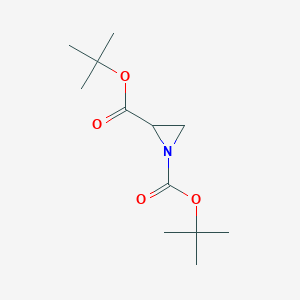
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
